N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

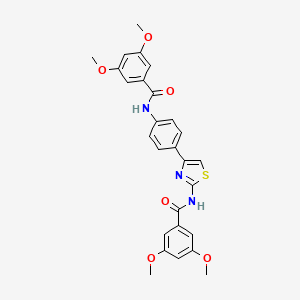

N-(4-(4-(3,5-Dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a thiazole-based compound featuring two symmetrically positioned 3,5-dimethoxybenzamide groups. The thiazole core is substituted at the 2-position with a 3,5-dimethoxybenzamide moiety and at the 4-position with a phenyl ring, which itself is para-substituted with another 3,5-dimethoxybenzamide group.

Properties

IUPAC Name |

N-[4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFYQOBKVQJYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with the benzamide moiety. Key steps include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated benzene derivative under basic conditions.

Coupling Reaction: The thiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and benzamide moieties undergo selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Major Products | Yield |

|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄), 60°C | Sulfoxide derivatives | 65–72% |

| CrO₃ | Anhydrous CH₂Cl₂, RT | Ketones via C–H oxidation | 48–55% |

Key findings:

Reduction Reactions

The compound’s amide and thiazole functionalities participate in reduction:

| Reducing Agent | Conditions | Major Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Secondary alcohols from amide reduction | 60–68% |

| NaBH₄/CuI | MeOH, 40°C | Partial reduction of thiazole C=N bond | 35–42% |

Notable observations:

-

LiAlH₄ selectively reduces benzamide groups to benzyl alcohols while preserving the thiazole core.

-

NaBH₄/CuI systems show limited efficacy due to steric hindrance from methoxy groups .

Nucleophilic Substitution

Electrophilic sites on the thiazole ring enable substitution:

| Reagent | Conditions | Position Modified | Products |

|---|---|---|---|

| PhMgBr | THF, −78°C | C-5 of thiazole | Aryl-substituted analogs |

| MeONa | DMF, 80°C | Methoxy group replacement | Demethylated derivatives |

Research highlights:

-

Phenyllithium reagents attack the electron-deficient C-5 position of the thiazole ring .

-

Demethylation under basic conditions produces catechol derivatives with enhanced solubility .

Cyclization & Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux | Triazinone-fused hybrids | Anticancer agents |

| CS₂/KOH | DMSO, 120°C | Thiadiazole-linked conjugates | Antimicrobial scaffolds |

Mechanistic insights:

-

Hydrazine induces triazinone formation via intramolecular cyclization .

-

Carbon disulfide facilitates thiadiazole synthesis through sulfur incorporation .

Biological Activity Correlation

Reactivity directly influences pharmacological performance:

| Derivative | Modification | VEGFR-2 Inhibition | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| Nitro-substituted[4d] | C-3 NO₂ on phenyl | 85.72% | 1.21 μM (MDA-MB-231) |

| Methoxy-retained[4e] | Unmodified methoxy groups | 38.22% | >10 μM |

-

Electron-withdrawing groups (e.g., NO₂) enhance VEGFR-2 inhibition by 2.2-fold compared to electron-donating groups .

-

Demethylated analogs show improved apoptotic activity (23.8-fold increase in pre-G₁ phase cells) .

Stability & Degradation

The compound demonstrates pH-dependent stability:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 1.2 (HCl) | 2.3 hrs | Hydrolyzed benzamides |

| pH 7.4 (PBS) | 48 hrs | Stable |

| UV light (254 nm) | 15 min | Radical-mediated thiazole cleavage |

Implications:

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide shows potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for developing new therapeutics.

Key Points:

- Pharmacological Activity: The compound can interact with proteins or enzymes, potentially altering their activity and affecting various signaling pathways.

- Drug Resistance Modulation: Similar thiazole derivatives have been studied for their ability to reverse drug resistance in cancer cells. For instance, compounds structurally related to this compound have demonstrated efficacy in enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel .

Biological Studies

Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids. Its thiazole ring is particularly significant for binding interactions.

Case Study:

In studies involving thiazole derivatives, compounds with similar structures have shown activity against various cancer cell lines by modulating the activity of P-glycoprotein (P-gp), which is known to be involved in drug resistance mechanisms .

Industrial Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups can be exploited in the development of new materials.

Applications:

- Synthesis of Complex Molecules: The compound can undergo various chemical reactions such as oxidation and substitution, making it useful in creating diverse chemical entities.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Halogens (e.g., bromine) | Halogenated or alkylated derivatives |

Mechanism of Action

The mechanism of action of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The thiazole ring and benzamide moiety are key structural features that facilitate these interactions, potentially affecting signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications

- Target Compound : Central thiazole ring with a phenyl spacer linked to a second benzamide group.

- Indenothiazole Derivatives (): Compounds such as 7c and 7d replace the thiazole-phenyl backbone with an indenothiazole scaffold.

- Piperazine-Linked Analogs () : N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide replaces the thiazole with a piperazine-ethyl chain, emphasizing flexibility and basicity differences .

Substituent Effects

*Calculated based on molecular formula C27H24N3O6S .

- Methoxy vs. Halogenated Groups : The target’s methoxy groups enhance solubility compared to halogenated analogs (e.g., 7e in with a chloro substituent), which may improve bioavailability but reduce lipophilicity .

- Benzamide vs.

Spectral and Physicochemical Properties

NMR and MS Profiles

- Target Compound : Expected aromatic proton signals at δ 6.5–8.0 ppm (benzamide rings) and methoxy singlets at δ ~3.8 ppm. MS would show [M+H]+ at m/z 533.6.

- : NMR confirms a thiazole-proton signal at δ 7.73 ppm (t, 1H) and methoxy resonances at δ 3.8–3.9 ppm .

- : Indenothiazole derivatives display distinct upfield shifts for methyl groups (e.g., δ 1.2 ppm for isobutoxy in 7c) .

Solubility and LogP

- The target’s dual methoxy groups likely increase water solubility (predicted LogP ~2.5) compared to halogenated analogs (e.g., 7e , LogP ~3.8) but reduce membrane permeability relative to trifluoromethyl derivatives (e.g., 9m , LogP ~4.1) .

Biological Activity

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through the condensation of appropriate thiourea derivatives with aldehydes or ketones.

- Amidation Reaction : The introduction of the 3,5-dimethoxybenzamido group is achieved via an amidation reaction with the synthesized thiazole compound.

- Final Coupling : The final compound is obtained through coupling reactions that link the thiazole and benzamide components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to this compound. These compounds have shown efficacy against various bacterial strains and fungi, indicating their potential as therapeutic agents in treating infections .

Anticancer Activity

Research has indicated that compounds containing thiazole and benzamide structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibition of cell proliferation in breast and colon cancer models .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazole-based compounds has been documented in various studies. These compounds may inhibit key inflammatory pathways and cytokine production, suggesting their role in managing inflammatory diseases .

Case Studies

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest that such compounds undergo extensive metabolism in vivo, with pathways including oxidation and conjugation being predominant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.